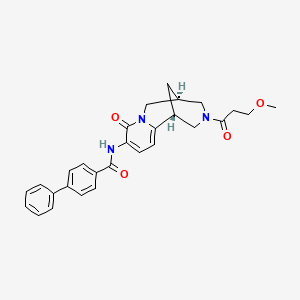
Jarin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jarin-1 es un compuesto químico conocido por su función como inhibidor de la jasmonato-amido sintetasa (JAR1). Esta enzima es crucial en la biosíntesis del jasmonoil-isoleucina, una forma bioactiva del ácido jasmónico, que es una hormona vegetal involucrada en varios procesos de defensa y desarrollo de las plantas .
Mecanismo De Acción
Jarin-1 ejerce sus efectos inhibiendo la actividad de la jasmonato-amido sintetasa (JAR1), evitando así la síntesis de jasmonoil-isoleucina . Esta inhibición interrumpe la vía de señalización del ácido jasmónico, que es crucial para la defensa y el desarrollo de las plantas. El compuesto se dirige específicamente a la enzima JAR1 sin afectar las enzimas estrechamente relacionadas .
Análisis Bioquímico
Biochemical Properties
Jarin-1 acts as an inhibitor of the JA-Ile synthetase, preventing the synthesis of the active hormone, JA-Ile . It specifically targets JAR1, an adenylate-forming enzyme that catalyzes the conjugation of (+)-7-iso-JA with L-Ile . The specificity of this compound for JAR1 suggests that it does not significantly interact with other enzymes or proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of JA-Ile biosynthesis. As JA-Ile is involved in regulating plant responses to stresses such as wounding and insect herbivory, the inhibition of its biosynthesis by this compound can affect these responses
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAR1. By binding to JAR1, this compound prevents the enzyme from catalyzing the conjugation of (+)-7-iso-JA with L-Ile, thereby inhibiting the synthesis of JA-Ile . This inhibition of JA-Ile synthesis can affect the regulation of gene expression mediated by JA-Ile .
Dosage Effects in Animal Models
As this compound is a plant-specific compound, its effects in animal models have not been studied. It is primarily used in plant research to study the role of JA-Ile in plant stress responses .
Metabolic Pathways
This compound is involved in the jasmonate signaling pathway, where it inhibits the synthesis of JA-Ile by targeting the enzyme JAR1 This can affect the levels of JA-Ile and potentially other metabolites in the pathway
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Jarin-1 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de un residuo de 3-aminocictisina con dos residuos de ácido carboxílico diferentes . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se publican ampliamente. Se sabe que el compuesto se sintetiza típicamente en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica .
Métodos de producción industrial
El compuesto se produce típicamente en pequeñas cantidades para estudios científicos .
Análisis De Reacciones Químicas
Tipos de reacciones
Jarin-1 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura . No suele experimentar reacciones de oxidación o reducción en condiciones estándar.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen dimetilsulfóxido (DMSO) y varios ácidos carboxílicos . Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del compuesto.
Productos principales
Los productos principales formados a partir de reacciones que involucran this compound son típicamente derivados del compuesto original, modificados en los grupos funcionales .
Aplicaciones Científicas De Investigación
Jarin-1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la biología vegetal y la bioquímica . Algunas de sus aplicaciones clave incluyen:
Biología vegetal: this compound se utiliza para estudiar el papel del ácido jasmónico en los mecanismos de defensa de las plantas y los procesos de desarrollo.
Bioquímica: El compuesto se utiliza para investigar las vías de biosíntesis del ácido jasmónico y sus derivados.
Comparación Con Compuestos Similares
Jarin-1 es único en su inhibición específica de la jasmonato-amido sintetasa (JAR1). Compuestos similares incluyen otros inhibidores de la biosíntesis del ácido jasmónico, como la coronatina y el metil jasmonato . Estos compuestos no exhiben la misma especificidad para JAR1 que this compound .
Lista de compuestos similares
Coronatina: Un imitador del ácido jasmónico que activa las vías de señalización del jasmonato.
Metil jasmonato: Un derivado del ácido jasmónico utilizado en varios estudios de plantas.
Propiedades
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?
A1: this compound specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, this compound disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, this compound can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].
Q2: Is the inhibitory effect of this compound consistent across different plant species?
A2: Research suggests that the effect of this compound is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, this compound application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating this compound's functionality in a specific plant species before incorporating it into research studies.
Q3: How does this compound affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?
A3: Applying this compound to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + this compound treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of this compound in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.
Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?
A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

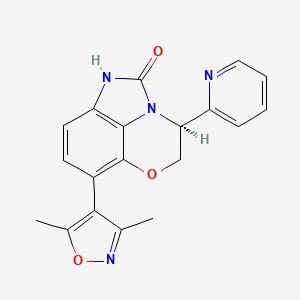
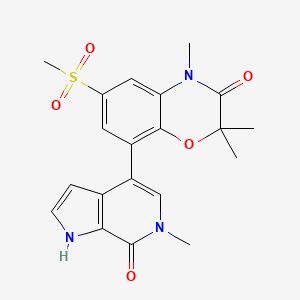
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)

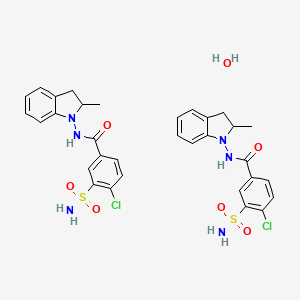
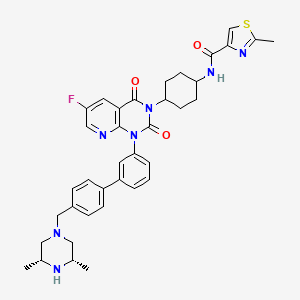

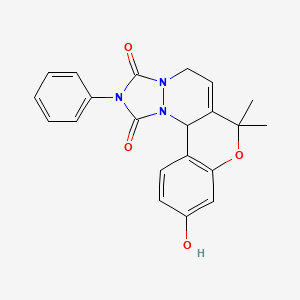
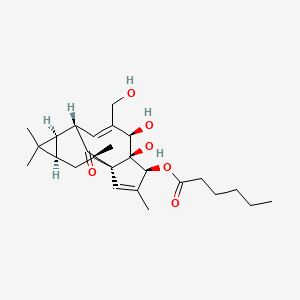
![4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one](/img/structure/B608105.png)
